molecular formula C18H18N4O2S B2537556 N-(2,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896339-44-9

N-(2,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2537556
CAS No.: 896339-44-9
M. Wt: 354.43
InChI Key: DVOQLNSRDCOKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core linked to a 2,5-dimethylphenyl group via a sulfanyl-acetamide bridge. This compound belongs to a broader class of sulfanyl-acetamides known for their structural diversity and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-6-7-12(2)14(9-11)19-15(23)10-25-17-20-16-13(3)5-4-8-22(16)18(24)21-17/h4-9H,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOQLNSRDCOKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing available research findings and data.

Molecular Formula and Weight:

  • Formula: C18H18N4O2S
  • Molecular Weight: 354.43 g/mol

Structural Characteristics:
The compound features a unique structure that integrates a dimethylphenyl group with a pyrido[1,2-a][1,3,5]triazin moiety linked through a sulfanylacetamide bridge. This structural complexity is crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation: It can interact with cellular receptors, influencing signaling pathways and cellular responses.
  • Gene Expression Alteration: The compound may affect gene expression profiles, leading to changes in cellular function.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Cell Line Studies: Compounds with analogous structures have shown promising results in inhibiting the proliferation of human lung cancer cell lines (A549, HCC827, NCI-H358) in both 2D and 3D culture models. The cytotoxicity assays indicated lower IC50 values in 2D cultures compared to 3D models, suggesting that the compound's efficacy may vary based on the cellular environment .

Antimicrobial Activity

Compounds within this chemical class have also demonstrated antimicrobial properties. The specific mechanisms involve binding to DNA and inhibiting DNA-dependent enzymes. This mode of action is crucial for disrupting microbial growth and replication .

Case Studies and Research Findings

StudyFindings
Study on Antitumor Activity Compounds similar to this compound showed significant cytotoxicity against A549 cells with IC50 values around 6.26 μM .
Antimicrobial Evaluation Analogous compounds displayed broad-spectrum antimicrobial activity against various pathogens through DNA binding mechanisms .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: The pyrido-triazinone core in the target compound differs from the 1,3,4-oxadiazole rings in analogs (e.g., 8t–8w), which may influence electronic properties and binding affinity .
  • Substituent Effects : The 2,5-dimethylphenyl group contrasts with substituents like chloro (8t), ethoxy (8u), and nitro (8v), which alter solubility, stability, and bioactivity. For example, nitro groups (8v) enhance polarity but may reduce metabolic stability .

Enzyme Inhibition Activity ()

Compounds 8t–8w were screened for lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE) inhibition:

Compound LOX IC₅₀ (µM) α-Glucosidase IC₅₀ (µM) BChE IC₅₀ (µM)
8t 34.2 ± 1.1 18.5 ± 0.8 29.7 ± 1.2
8u 41.6 ± 0.9 22.3 ± 1.1 35.4 ± 0.9
8v 28.9 ± 0.7 15.8 ± 0.6 24.1 ± 1.0
8w 50.2 ± 1.3 30.4 ± 1.4 42.7 ± 1.5
  • Chloro and Nitro Substituents : 8t (chloro) and 8v (nitro) showed superior LOX and α-glucosidase inhibition, suggesting electron-withdrawing groups enhance activity.
  • Indole Moiety : The indol-3-ylmethyl group in these analogs is critical for binding to enzyme active sites, a feature absent in the target compound .

Stability and Analytical Profiling

  • Stress Degradation : A structurally related compound, N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, was analyzed via UV spectroscopy under stress conditions (acid/base hydrolysis, oxidation). Results indicated stability at neutral pH but degradation under acidic/oxidative conditions, suggesting similar vulnerabilities in the target compound .

Q & A

Basic: What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide, and how are key intermediates characterized?

Methodological Answer:
The synthesis typically involves coupling a substituted pyridotriazinone core with a thioacetamide derivative. Key steps include:

  • Core Preparation : The pyrido[1,2-a][1,3,5]triazin-4-one scaffold can be synthesized via cyclocondensation of aminopyridines with carbonyl reagents under acidic conditions .
  • Thioacetamide Linkage : A nucleophilic substitution reaction between a halogenated pyridotriazinone (e.g., 2-chloro derivative) and a thiol-containing acetamide intermediate (e.g., N-(2,5-dimethylphenyl)-2-mercaptoacetamide) in the presence of a base like sodium acetate or triethylamine .
  • Characterization : Key intermediates are analyzed using 1H/13C NMR to confirm regioselectivity (e.g., absence of undesired thioether byproducts) and IR spectroscopy to validate functional groups (C=O at ~1700 cm⁻¹, S-H absence post-reaction) . Mass spectrometry ensures molecular weight consistency.

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and pyridotriazinone ring carbons .
  • X-ray Crystallography : Single-crystal diffraction resolves stereoelectronic effects, such as dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings in analogous structures) and hydrogen-bonding motifs (e.g., R₂²(10) dimer formation via N–H⋯O interactions) .
  • IR Spectroscopy : Validates the loss of S-H stretches post-coupling (~2550 cm⁻¹) and confirms amide/ketone functionalities .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

Methodological Answer:

  • Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights flow-chemistry optimizations via DoE to enhance diazomethane synthesis efficiency .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between critical factors (e.g., reaction time vs. base concentration). For thioacetamide coupling, optimal conditions may involve dichloromethane at 273 K with triethylamine, achieving >85% yield .
  • Validation : Confirm robustness using triplicate runs under optimized conditions. Purity is assessed via HPLC (e.g., >95% by area normalization) .

Advanced: How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, used DFT to study charge distribution in imidazodipyridines, revealing electron-deficient pyridotriazinone regions prone to nucleophilic attack .
  • Solvent Effects : COSMO-RS models assess solvation energies, guiding solvent selection (e.g., dichloromethane vs. DMF) for solubility and reaction efficiency.
  • Docking Studies : Molecular docking predicts binding affinities to biological targets (e.g., kinase enzymes), leveraging the acetamide moiety’s hydrogen-bonding potential .

Advanced: How can researchers resolve discrepancies in spectral data during structural analysis?

Methodological Answer:

  • Contradiction Analysis : For NMR, compare experimental shifts with computed values (e.g., ACD/Labs or ChemDraw predictions). Anomalies may arise from dynamic effects (e.g., rotameric equilibria in the acetamide side chain) .
  • X-ray Validation : If NMR/IR data conflict, single-crystal X-ray diffraction provides unambiguous confirmation. resolved steric repulsion-induced dihedral angle variations in a related acetamide derivative .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals (e.g., aromatic vs. methyl protons) .

Advanced: What strategies are recommended for studying the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methyl to ethyl on the phenyl ring) and assess biological activity (e.g., enzyme inhibition). highlights SAR in pyridine derivatives, where cyano groups enhance electrophilicity .
  • Pharmacophore Mapping : Identify critical motifs (e.g., sulfanyl bridge, pyridotriazinone core) using 3D-QSAR models.
  • Kinetic Studies : Measure binding constants (e.g., SPR or ITC) to correlate substituent effects with target affinity .

Advanced: How can flow chemistry improve the scalability and safety of synthesizing this compound?

Methodological Answer:

  • Continuous-Flow Systems : Mitigate hazards (e.g., exothermic reactions) by controlling residence time and temperature. achieved safer diazomethane synthesis via microreactors .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediates .
  • Multistep Synthesis : Combine pyridotriazinone cyclization and thioacetamide coupling in a telescoped flow setup, reducing purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.